![molecular formula C6H8O3 B8232081 4-hydroxybut-2-ynyl Acetate](/img/structure/B8232081.png)
4-hydroxybut-2-ynyl Acetate
Overview
Description
4-hydroxybut-2-ynyl Acetate is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Polymer Production
In the field of biotechnology and bioengineering, research has been conducted on the production of poly(beta-hydroxybutyrate) using microorganisms like Paracoccus pantotrophus. These studies focus on how microorganisms behave under dynamic substrate conditions, such as those found in wastewater treatment, and utilize substances like acetate for the accumulation of storage polymers (van Aalst-van Leeuwen et al., 1997).
2. Corrosion Inhibition
Research in corrosion science has led to the synthesis of N-alkyl-4-(4-hydroxybut-2-ynyl) pyridinium bromides, which have demonstrated effective corrosion inhibition on steel surfaces. These compounds combine alkylpyridinium and acetylenic alcohol moieties to provide efficient inhibition, even at elevated temperatures (Tu et al., 2012).
3. Synthetic Chemistry
4-Hydroxybut-2-ynyl acetate derivatives have been utilized in synthetic chemistry for constructing polyhydroxylated chains. These compounds are added stereoselectively to aldehydes, forming useful synthetic intermediates for a variety of chemical transformations (Ariza et al., 2006).
4. Phototoxic Activities
Compounds similar to 4-hydroxybut-2-ynyl acetate, like 5-(4-hydroxybut-1-ynyl)-2,2'-bithiophene, have been isolated from plants like Echinops latifolius and studied for their significant inhibition activities against human cancer cell lines, especially under exposure to ultraviolet light (Wang et al., 2007).
5. Combustion Chemistry
Research in physical chemistry has explored the reactions of hydroxybutyl radicals, including 4-hydroxybut-2-yl, with O2. This research is vital for understanding the fundamental pathways in the combustion chemistry of compounds like n-butanol (Welz et al., 2013).
6. Chemical Inhibition Studies
4-Hydroxybut-2-ynyl acetate derivatives have also been synthesized for inhibiting the corrosion of metals. Techniques like X-ray photoelectron spectroscopy and electrochemical impedance spectroscopy have been employed to understand the mechanism of inhibition (Gu et al., 2015).
properties
IUPAC Name |
4-hydroxybut-2-ynyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUPSBMWKSDHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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